molecular formula C10H16Cl4I4NO8+ B8711773 Benyltrimethylammonium tetrachloroiodate

Benyltrimethylammonium tetrachloroiodate

Cat. No. B8711773
M. Wt: 927.7 g/mol
InChI Key: BHNWNRLWIWPOLQ-UHFFFAOYSA-N
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Patent
US08492548B2

Procedure details

To a solution of acetophenone (5.00 g, 41.6 mmol) in DCM (42 ml), was added benzyltrimethylammonium tetrachloroiodate (28.8 g, 83.0 mmol). The reaction was heated at 60° C. for 1 hour, then the solvent was evaporated under vacuum. The residue was portioned between DCM (300 ml) and water (300 ml). The organic phase was washed sequentially with aqueous Na2S2O5 and brine, dried over Na2SO4, filtered and evaporated to dryness. The residue was triturated with petroleum ether to obtain 2-chloro-1-phenylethanone (4.90 g, 76.2% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].I([Cl:13])(=O)=O.I(Cl)(=O)=O.I(Cl)(=O)=O.I(Cl)(=O)=O.C([N+](C)(C)C)C1C=CC=CC=1>C(Cl)Cl>[Cl:13][CH2:2][C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
28.8 g
Type
reactant
Smiles
I(=O)(=O)Cl.I(=O)(=O)Cl.I(=O)(=O)Cl.I(=O)(=O)Cl.C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
42 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
WASH
Type
WASH
Details
The organic phase was washed sequentially with aqueous Na2S2O5 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with petroleum ether

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 76.2%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.